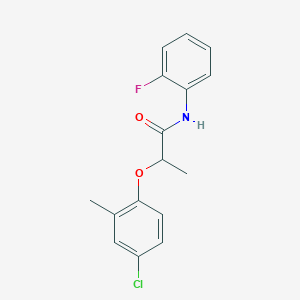
2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide, commonly known as CFPP, is a synthetic compound that belongs to the class of herbicides. CFPP is widely used in agriculture to control the growth of broadleaf weeds in crops such as corn, soybean, and wheat. The compound has gained popularity due to its high efficacy and low toxicity compared to other herbicides. In
科学研究应用
CFPP has been extensively studied in scientific research for its herbicidal properties. The compound has been shown to effectively control the growth of broadleaf weeds in various crops. CFPP has also been studied for its potential to control the growth of invasive plant species. In addition, CFPP has been investigated for its potential to enhance crop yields by reducing competition from weeds.
作用机制
CFPP acts as a selective herbicide that targets broadleaf weeds by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO). PPO is essential for the synthesis of chlorophyll in plants. CFPP binds to the active site of PPO and prevents the formation of chlorophyll, leading to the death of the plant.
Biochemical and Physiological Effects:
CFPP has been shown to have low toxicity to animals and humans. The compound is rapidly metabolized and excreted from the body. CFPP has been shown to have no significant effects on the growth and development of non-target plants. However, CFPP can cause phytotoxicity in some crops, particularly soybeans, if applied at high doses.
实验室实验的优点和局限性
CFPP is a widely used herbicide in agriculture, and its efficacy and safety have been extensively studied. CFPP has a low toxicity profile and is rapidly metabolized and excreted from the body. However, CFPP can cause phytotoxicity in some crops if applied at high doses. In laboratory experiments, CFPP can be used to study the mechanism of action of PPO inhibitors and their effects on plant growth and development.
未来方向
There are several future directions for research on CFPP. One area of research is the development of new formulations of CFPP that can improve its efficacy and reduce the risk of phytotoxicity. Another area of research is the investigation of the potential of CFPP to control the growth of invasive plant species. Additionally, research can be conducted to explore the effects of CFPP on soil microbial communities and its potential impact on soil health. Finally, the development of new PPO inhibitors with improved selectivity and efficacy can also be an area of future research.
Conclusion:
In conclusion, CFPP is a synthetic compound that has gained popularity as a herbicide due to its high efficacy and low toxicity. The compound acts as a selective herbicide that targets broadleaf weeds by inhibiting the activity of the enzyme PPO. CFPP has been extensively studied for its herbicidal properties and potential to enhance crop yields. The compound has a low toxicity profile and is rapidly metabolized and excreted from the body. Future research can focus on the development of new formulations of CFPP, the investigation of its potential to control the growth of invasive plant species, and the exploration of its effects on soil microbial communities.
合成方法
The synthesis of CFPP involves the reaction of 2-chloro-4-methylphenol with 2-fluorobenzoyl chloride in the presence of a base to form 2-(4-chloro-2-methylphenoxy)benzophenone. The benzophenone is then reacted with propionic anhydride in the presence of a base to form 2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide. The synthesis of CFPP is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-9-12(17)7-8-15(10)21-11(2)16(20)19-14-6-4-3-5-13(14)18/h3-9,11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLBSYOGZMOZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2-fluorophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)
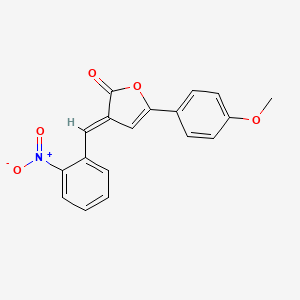
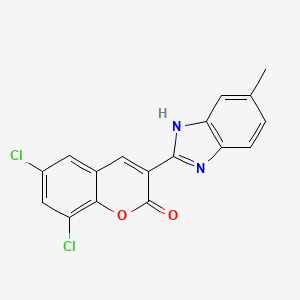

![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)
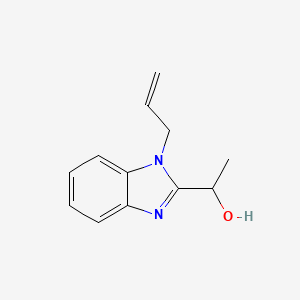
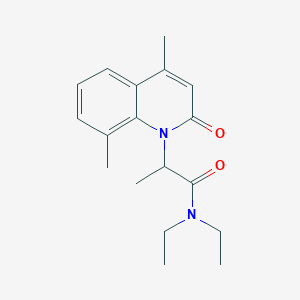

![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)